10,22-dimethyl-8,10,20,22-tetrazahexacyclo[11.11.0.01,21.02,7.09,13.014,19]tetracosa-2,4,6,8,14,16,18-heptaene
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Overview
Description
5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e3’,2’-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-: is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure that includes multiple fused rings, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3’,2’-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- typically involves multi-step reactions. One common approach is the cyclization of intermediate compounds that contain pyrrole and pyrazine rings. The reaction conditions often require high temperatures and the presence of catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly on the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: H2 with Pd/C
Substitution: Alkyl halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces more saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology: Biologically, nitrogen-containing heterocycles like this one are often explored for their potential as pharmaceuticals due to their ability to interact with biological molecules.
Medicine: In medicine, derivatives of this compound may be investigated for their potential therapeutic effects, including antimicrobial and anticancer activities .
Industry: Industrially, this compound could be used in the development of new materials, such as organic semiconductors or photovoltaic materials .
Mechanism of Action
The mechanism by which 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3’,2’-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen atoms. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Dipyrrolo[2,3-b2’,3’-e]pyrazine-2,6(1H,5H)-dione: This compound shares a similar nitrogen-containing heterocyclic structure and is used in the development of organic solar cells.
N-substituted dipyrrolo[1,2-a2’,1’-c]pyrazine: Another related compound with similar biological activities and synthetic routes.
Uniqueness: What sets 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3’,2’-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- apart is its specific arrangement of fused rings and the presence of multiple nitrogen atoms, which contribute to its unique chemical and biological properties.
Properties
CAS No. |
16739-54-1 |
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Molecular Formula |
C22H24N4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
10,22-dimethyl-8,10,20,22-tetrazahexacyclo[11.11.0.01,21.02,7.09,13.014,19]tetracosa-2,4,6,8,14,16,18-heptaene |
InChI |
InChI=1S/C22H24N4/c1-25-13-11-21-15-7-3-6-10-18(15)24-20-22(21,12-14-26(20)2)16-8-4-5-9-17(16)23-19(21)25/h3-10,19,23H,11-14H2,1-2H3 |
InChI Key |
MHYZCCLMSWFKEN-UHFFFAOYSA-N |
SMILES |
CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C |
Canonical SMILES |
CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C |
Origin of Product |
United States |
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